molecular formula C9H17N B14728052 2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- CAS No. 10542-47-9

2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl-

Cat. No.: B14728052
CAS No.: 10542-47-9
M. Wt: 139.24 g/mol
InChI Key: DFSQFCRJLMWKBA-UHFFFAOYSA-N
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Description

2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- is an organic compound with the molecular formula C6H11N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is also known by other names such as isopropylpropargylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- typically involves the reaction of isopropylamine with propargyl bromide. The reaction is carried out under basic conditions, often using a solvent like ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of isopropylamine attacks the carbon atom bonded to the bromine in propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- is unique due to the presence of both isopropyl and propenyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

10542-47-9

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)propan-2-amine

InChI

InChI=1S/C9H17N/c1-5-7-10(8-6-2)9(3)4/h5-6,9H,1-2,7-8H2,3-4H3

InChI Key

DFSQFCRJLMWKBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC=C)CC=C

Origin of Product

United States

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